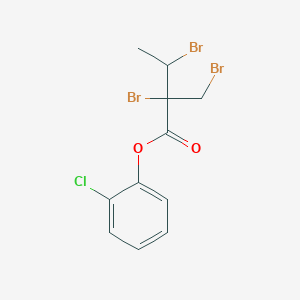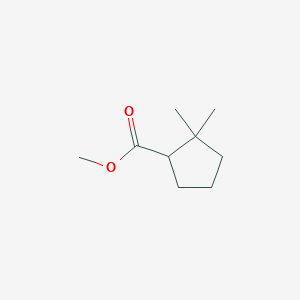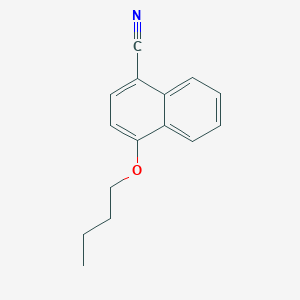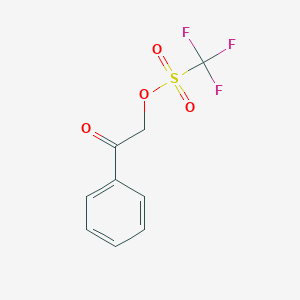
2-Oxo-2-phenylethyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H7F3O4S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a 2-oxo-2-phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Oxo-2-phenylethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-oxo-2-phenylethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-phenylethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to form the corresponding alcohol.
Oxidation: The phenyl group can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.
Reduction: The major product is 2-phenylethanol.
Oxidation: The major products are oxidized phenyl derivatives, depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenylethyl trifluoromethanesulfonate involves its reactivity as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbonyl carbon highly electrophilic. This enhances the compound’s ability to undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-2-phenylethyl methanesulfonate
- 2-Oxo-2-phenylethyl tosylate
- 2-Oxo-2-phenylethyl trifluoroacetate
Uniqueness
2-Oxo-2-phenylethyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to methanesulfonate and tosylate. This makes it more reactive in nucleophilic substitution reactions. Additionally, the trifluoromethanesulfonate group imparts unique electronic properties to the compound, enhancing its utility in various applications.
Eigenschaften
CAS-Nummer |
62861-51-2 |
|---|---|
Molekularformel |
C9H7F3O4S |
Molekulargewicht |
268.21 g/mol |
IUPAC-Name |
phenacyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)17(14,15)16-6-8(13)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
LUXQYQRFOCNBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


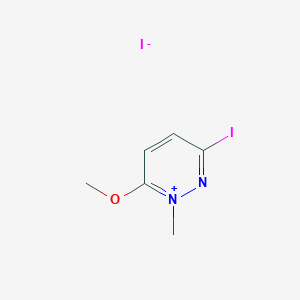
![4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B14511056.png)
![4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol](/img/structure/B14511064.png)
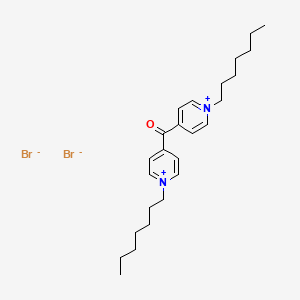

![2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate](/img/structure/B14511100.png)
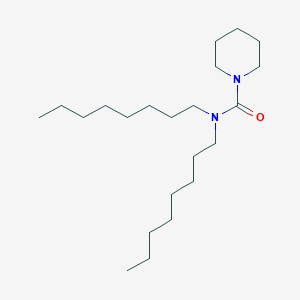
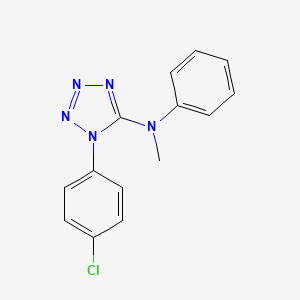
![2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14511105.png)
![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
